molecular formula C10H10ClNO2 B13166432 5-Chloro-2-(3-hydroxyazetidin-1-yl)benzaldehyde

5-Chloro-2-(3-hydroxyazetidin-1-yl)benzaldehyde

Cat. No.: B13166432
M. Wt: 211.64 g/mol
InChI Key: HWRIFFJTNJIWDA-UHFFFAOYSA-N
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Description

5-Chloro-2-(3-hydroxyazetidin-1-yl)benzaldehyde is an organic compound with the molecular formula C10H10ClNO2 It is a derivative of benzaldehyde, featuring a chloro substituent at the 5-position and a hydroxyazetidinyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(3-hydroxyazetidin-1-yl)benzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chlorobenzaldehyde and 3-hydroxyazetidine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Procedure: The 3-hydroxyazetidine is reacted with 5-chlorobenzaldehyde in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-(3-hydroxyazetidin-1-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed:

    Oxidation: 5-Chloro-2-(3-hydroxyazetidin-1-yl)benzoic acid.

    Reduction: 5-Chloro-2-(3-hydroxyazetidin-1-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(3-hydroxyazetidin-1-yl)benzaldehyde depends on its specific application:

Comparison with Similar Compounds

Uniqueness: 5-Chloro-2-(3-hydroxyazetidin-1-yl)benzaldehyde is unique due to the presence of both the chloro and hydroxyazetidinyl groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable intermediate in the synthesis of more complex molecules with diverse applications.

Properties

Molecular Formula

C10H10ClNO2

Molecular Weight

211.64 g/mol

IUPAC Name

5-chloro-2-(3-hydroxyazetidin-1-yl)benzaldehyde

InChI

InChI=1S/C10H10ClNO2/c11-8-1-2-10(7(3-8)6-13)12-4-9(14)5-12/h1-3,6,9,14H,4-5H2

InChI Key

HWRIFFJTNJIWDA-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=C(C=C(C=C2)Cl)C=O)O

Origin of Product

United States

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